(Chloromethoxy)cyclobutane

Description

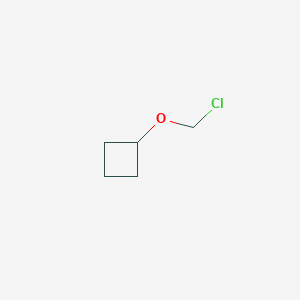

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethoxycyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-4-7-5-2-1-3-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIJSUXTOPVRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104620-74-8 | |

| Record name | (chloromethoxy)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of Chloromethoxy Cyclobutane and Analogues

Mechanistic Pathways Governing Cyclobutane (B1203170) Ring-Opening Reactions

The four-membered ring of cyclobutane and its derivatives can be cleaved through several mechanistic pathways, including heterolytic, homolytic, Lewis acid-catalyzed, and radical fragmentation routes. These pathways are often initiated by the release of ring strain.

Heterolytic cleavage of the cyclobutane ring in (chloromethoxy)cyclobutane would involve the breaking of a carbon-carbon bond to form a carbocation and a carbanion or their equivalents. This process is driven by the relief of ring strain. In the context of this compound, the presence of the oxygen atom can influence the regioselectivity of the ring opening. For instance, coordination of a Lewis acid to the oxygen atom could polarize the C-O bond, which in turn could facilitate the cleavage of an adjacent C-C bond of the cyclobutane ring.

Table 1: Examples of Heterolytic Ring-Opening Reactions of Functionalized Cyclobutanes

| Cyclobutane Derivative | Activating Reagent | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Donor-Acceptor Cyclobutane | Lewis Acid (e.g., TiCl₄) | 1,4-Zwitterion | Tetrahydrofurans, Pyrrolidines | N/A |

This table presents generalized data for analogous compounds as specific data for this compound is not available.

Homolytic ring-opening of cyclobutane involves the cleavage of a C-C bond to generate a 1,4-diradical intermediate. This process is typically initiated by thermal or photochemical energy. The thermal decomposition of cyclobutane, for example, proceeds through a diradical mechanism to yield two molecules of ethylene (B1197577) nih.gov.

For this compound, homolytic cleavage of a C-C bond in the cyclobutane ring would result in a 1,4-diradical. The subsequent fate of this diradical would depend on the reaction conditions and the presence of radical traps. Intramolecular reactions, such as hydrogen atom transfer or recombination, could lead to various rearranged products. In the absence of specific studies on this compound, the general principles of cyclobutane thermolysis can be applied to predict potential reaction pathways.

Lewis acids can promote the ring-opening of cyclobutanes by coordinating to a Lewis basic site on the molecule, thereby weakening the C-C bonds of the ring and facilitating their cleavage. In the case of this compound, the oxygen atom of the methoxy (B1213986) group and the chlorine atom serve as potential Lewis basic sites.

Coordination of a Lewis acid, such as Sc(OTf)₃ or Bi(OTf)₃, to the oxygen atom would increase the electrophilicity of the adjacent carbon atom, making the cyclobutane ring more susceptible to nucleophilic attack, which can lead to a ring-opened product. For instance, Lewis acid-catalyzed reactions of bicyclobutanes with various nucleophiles have been shown to proceed with high diastereoselectivity to afford highly functionalized cyclobutanes nih.gov. While bicyclobutanes are more strained and thus more reactive than monocyclic cyclobutanes, similar principles of Lewis acid activation can be applied.

The reaction of donor-acceptor cyclobutanes with nucleophiles in the presence of a Lewis acid like AlCl₃ can lead to ring-opened products through a Friedel-Crafts-type mechanism researchgate.net. This suggests that under Lewis acidic conditions, the cyclobutane ring of this compound could be opened by suitable nucleophiles.

Table 2: Lewis Acid-Catalyzed Ring-Opening of Cyclobutane Derivatives

| Cyclobutane Derivative | Lewis Acid | Nucleophile | Product | Reference |

|---|---|---|---|---|

| Bicyclobutane | Bi(OTf)₃ | 2-Naphthol | Trisubstituted Cyclobutane | nih.gov |

| Donor-Acceptor Cyclobutane | AlCl₃ | Arene | Ring-opened Arylated Product | researchgate.net |

This table presents generalized data for analogous compounds as specific data for this compound is not available.

Radical-initiated reactions can also lead to the fragmentation of cyclobutane rings. The process typically involves the formation of a cyclobutyl radical, which can then undergo β-scission to open the ring. For instance, the reaction of cyclobutane with chlorine in the presence of sunlight proceeds via a free radical mechanism to yield chlorinated cyclobutanes, and potentially ring-opened products under more forcing conditions study.com.

In the context of this compound, a radical could be generated at various positions. For example, abstraction of a hydrogen atom from the cyclobutane ring would form a cyclobutyl radical. This radical could then undergo ring-opening to a more stable acyclic radical. Alternatively, radical reactions could be initiated at the chloromethoxy group. The specific fragmentation pathway would be influenced by the stability of the resulting radical intermediates. Recent studies on the ring-opening of cyclobutanone (B123998) oximes triggered by an iminyl radical demonstrate the utility of radical processes in cleaving the cyclobutane C-C bond to generate distal alkyl radicals rsc.org.

Reactivity Profiles and Activation of α-Chloroethers

The α-chloroether moiety in this compound is a key functional group that significantly influences the molecule's reactivity. α-Chloroethers are known to be reactive electrophiles, readily undergoing nucleophilic substitution reactions.

The activation of α-chloroethers is crucial for their participation in chemical reactions. This activation can be achieved through various means, including Lewis acid catalysis or through non-covalent interactions such as hydrogen bonding.

A detailed mechanistic study on the activation of α-chloroethers by dual hydrogen-bond donors, such as thiourea (B124793) catalysts, has provided significant insights. This study revealed that the activation proceeds via an SN1-like pathway. The process involves the cooperative action of two catalyst molecules that abstract the chloride anion, leading to the formation of a highly reactive oxocarbenium ion intermediate. This ion pair is then attacked by a nucleophile. This mechanism highlights the potential for activating the α-chloroether in this compound for subsequent reactions without necessarily involving the cyclobutane ring directly in the initial activation step.

The formation of an oxocarbenium ion from the this compound would generate a highly electrophilic species. This intermediate could then react with a variety of nucleophiles. Furthermore, the proximity of the cyclobutane ring to this reactive center could lead to intramolecular reactions, such as ring-opening or rearrangement, driven by the relief of ring strain.

Table 3: Proposed Intermediates in the Activation of this compound

| Activation Method | Proposed Intermediate | Subsequent Reaction |

|---|---|---|

| Lewis Acid Catalysis | Oxocarbenium ion complexed with Lewis acid | Nucleophilic substitution, Ring-opening |

| Hydrogen-Bonding Catalysis | Oxocarbenium ion-anion pair | Nucleophilic substitution |

This table is based on proposed mechanisms from analogous systems.

Cooperative Activation Mechanisms for α-Chloroethers

The reactivity of α-chloroethers, such as this compound, is significantly enhanced through cooperative activation mechanisms involving Lewis and Brønsted acids. These catalysts interact with the ether oxygen or the chlorine atom, facilitating the formation of a highly reactive oxocarbenium ion intermediate.

Lewis Acid Catalysis: Lewis acids, such as scandium triflate (Sc(OTf)₃), activate α-chloroethers by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, making the chlorine a better leaving group. The subsequent departure of the chloride ion generates a stabilized oxocarbenium ion, which is a potent electrophile. This activation mode is crucial in various transformations, including cycloaddition reactions. For instance, in the presence of a Lewis acid, donor-acceptor cyclobutanes can react with iminooxindoles to form spiro[piperidine-3,2'-oxindoles] nih.gov.

Brønsted Acid Catalysis: Brønsted acids, like bis(trifluoromethanesulfonyl)imide (HNTf₂), can protonate the ether oxygen of the α-chloroether. This protonation enhances the leaving group ability of the resulting alcohol moiety after nucleophilic attack, or it can facilitate the elimination of HCl to form an oxocarbenium ion. Brønsted acid catalysis is effective in promoting formal cycloadditions of donor-acceptor cyclobutenes with benzopyrylium ions, leading to complex polycyclic structures rsc.orgsemanticscholar.org.

The general mechanism for the acid-catalyzed activation of an α-chloroether can be summarized as follows:

Coordination/Protonation: The acid catalyst (Lewis or Brønsted) interacts with the α-chloroether.

Ionization: The carbon-chlorine bond breaks, leading to the formation of a tight ion pair between the oxocarbenium ion and the catalyst-chloride complex.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the oxocarbenium ion, leading to the formation of a new carbon-nucleophile bond.

This cooperative activation is a powerful strategy to increase the electrophilicity of α-chloroethers, enabling a wide range of chemical transformations.

Electrophilic and Nucleophilic Addition Reactions to Cyclobutane Rings

The strained nature of the cyclobutane ring makes it susceptible to various addition reactions that can lead to ring-opening or functionalization.

Solvolysis-Type Reactions of Strained Cyclobutanes

Solvolysis reactions of cyclobutane derivatives, particularly those with good leaving groups, often proceed through carbocationic intermediates. The inherent ring strain of cyclobutane influences the stability and rearrangement pathways of these intermediates masterorganicchemistry.com. The solvolysis of cyclobutyl derivatives can lead to a mixture of products due to the formation of equilibrating nonclassical carbocations, such as the cyclopropylcarbinyl and bicyclobutonium ions nih.gov.

For a hypothetical solvolysis of a substituted this compound in a polar protic solvent, the reaction would likely proceed via an S_N1-type mechanism. The departure of the leaving group would be assisted by the solvent, leading to a cyclobutyl cation. This cation can then undergo several transformations:

Nucleophilic capture: The solvent can act as a nucleophile, attacking the carbocation to yield a substitution product.

Elimination: Loss of a proton from an adjacent carbon can lead to the formation of cyclobutene (B1205218).

Rearrangement: The highly strained cyclobutyl cation can rearrange to more stable carbocations, such as a cyclopropylcarbinyl cation, which can then be trapped by the solvent to give a variety of ring-opened or rearranged products nih.govbeilstein-journals.org.

The exact product distribution in such a reaction would be highly dependent on the substitution pattern of the cyclobutane ring and the reaction conditions.

Addition of Hard Organometallic Nucleophiles to Cyclobutane Systems

Hard organometallic nucleophiles, such as Grignard reagents and organolithium compounds, are strong bases and potent nucleophiles that can react with electrophilic centers in cyclobutane systems masterorganicchemistry.com. The addition of these reagents to cyclobutane derivatives can lead to either nucleophilic substitution or ring-opening, depending on the substrate and reaction conditions.

For instance, the reaction of a Grignard reagent with a cyclobutanone derivative proceeds via nucleophilic addition to the carbonyl group to form a tertiary alcohol researchgate.netcalstate.edu. In the case of cyclobutane derivatives with good leaving groups, Grignard reagents can potentially induce ring-opening reactions acs.org.

The reactivity of these hard nucleophiles towards the cyclobutane ring itself is generally low unless the ring is activated by electron-withdrawing groups or is part of a more complex, strained system like a bicyclo[1.1.0]butane thieme-connect.comnih.govthieme-connect.comacs.org. In such activated systems, nucleophilic attack can lead to the cleavage of the strained C-C bonds chemistryviews.org.

Cycloaddition and Annulation Reactions Involving Cyclobutane Derivatives

Cyclobutane derivatives can participate in various cycloaddition and annulation reactions, serving as valuable building blocks for the synthesis of more complex cyclic and polycyclic systems.

[4+2] Annulations with Donor-Acceptor Cyclobutanes

Donor-acceptor (D-A) cyclobutanes, which are substituted with both an electron-donating and an electron-accepting group, are particularly useful in [4+2] annulation reactions. In these reactions, the D-A cyclobutane acts as a four-carbon building block. The reaction is typically initiated by a Lewis acid, which activates the acceptor group and facilitates the ring-opening of the cyclobutane to form a 1,4-dipolar intermediate. This intermediate can then be trapped by a dienophile in a formal [4+2] cycloaddition to afford a six-membered ring nih.govnih.govacs.org.

A variety of dienophiles can be employed in these reactions, including aldehydes, imines, and activated alkenes, leading to the stereoselective synthesis of highly substituted tetrahydropyrans, piperidines, and cyclohexanes, respectively nih.govnih.govacs.org. The stereochemical outcome of the reaction is often controlled by the stereochemistry of the starting D-A cyclobutane.

Table 1: Examples of [4+2] Annulation Reactions with Donor-Acceptor Cyclobutanes

| Donor-Acceptor Cyclobutane | Dienophile | Catalyst | Product | Reference |

| Dimethyl 2-(4-methoxyphenyl)cyclobutane-1,1-dicarboxylate | Benzaldehyde | Sc(OTf)₃ | 2,6-cis-disubstituted tetrahydropyran | acs.org |

| Dimethyl 2-phenylcyclobutane-1,1-dicarboxylate | N-tosylbenzaldimine | Sc(OTf)₃ | Spiro[piperidine-3,2'-oxindole] | nih.gov |

| Donor-acceptor cyclobutane | Unsaturated acyl fluoride | N-Heterocyclic Carbene | Cyclohexyl β-lactone | nih.gov |

Postulated Spontaneous Cycloaddition Mechanisms

While many cycloaddition reactions require thermal or photochemical activation, or the presence of a catalyst, some cycloadditions can occur spontaneously. The mechanism of these reactions can be either concerted or stepwise.

In a concerted mechanism , all bond-forming and bond-breaking events occur in a single transition state. The stereochemistry of the reaction is highly controlled, as dictated by the Woodward-Hoffmann rules wikipedia.org. The Diels-Alder reaction is a classic example of a concerted [4+2] cycloaddition masterorganicchemistry.com.

In a stepwise mechanism , the reaction proceeds through one or more intermediates, such as a diradical or a zwitterion. This type of mechanism is more common in [2+2] cycloadditions that are thermally forbidden to proceed in a concerted fashion researchgate.netrsc.org. The formation of these intermediates can allow for the loss of stereochemical information.

Theoretical studies, often employing density functional theory (DFT), are crucial for elucidating the exact mechanism of a cycloaddition reaction. These calculations can help to determine the relative energies of the concerted and stepwise pathways and to identify the structures of the transition states and any intermediates involved researchgate.netacs.org. The nature of the substituents on the cyclobutane derivative can significantly influence whether a cycloaddition reaction proceeds through a concerted or a stepwise mechanism.

Polymerization Mechanisms Involving Cyclobutane Monomers

The polymerization of cyclobutane monomers is a field of significant interest due to the potential to synthesize polymers with unique backbone structures and properties. The strain inherent in the cyclobutane ring provides a thermodynamic driving force for ring-opening polymerization (ROP), while other mechanisms, such as photopolymerization, can create polymers with the cyclobutane unit intact in the polymer chain. wikipedia.org The reactivity of a specific cyclobutane monomer, such as this compound, is dictated by the nature of its substituents, which influence the stability of intermediates and the susceptibility of the ring to different polymerization conditions.

Free-Radical Ring-Opening Polymerization of Cyclobutane Monomers

Free-radical ring-opening polymerization (rROP) is a versatile method for producing polymers with functional groups integrated into the polymer backbone that are not accessible through conventional chain-growth polymerization of vinyl monomers. wikipedia.orgimedpub.com This process involves the use of a radical initiator to open a cyclic monomer, which then propagates. For cyclobutane derivatives, the relief of ring strain is a key thermodynamic driver for the polymerization process. imedpub.com

The general mechanism for the free-radical ring-opening polymerization of a substituted cyclobutane monomer can be described as follows:

Initiation: A free radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals. These radicals then attack the cyclobutane monomer to open the ring, forming a more stable, open-chain radical.

Propagation: The newly formed radical adds to another monomer molecule, propagating the polymer chain.

Termination: The polymerization is terminated by conventional radical-radical recombination or disproportionation reactions.

The feasibility of rROP for a given cyclobutane monomer depends on the substituents on the ring. For instance, vinyl-substituted cyclopropanes are known to be effective substrates for radical-initiated ROP, and similar principles can apply to appropriately substituted cyclobutanes. nih.gov In the case of this compound, the chloromethoxy group would be expected to influence the radical stability and the regioselectivity of ring opening. The presence of the ether oxygen could potentially stabilize an adjacent radical through resonance, while the chlorine atom is an electron-withdrawing group. The high strain energy of the cyclobutane ring can be utilized for selective ring-opening to produce valuable linear aliphatic compounds. rsc.org

Below is an illustrative table of cyclobutane monomers that could potentially undergo free-radical ring-opening polymerization.

| Monomer | Substituent Effects | Potential Polymer Structure |

| Vinylcyclobutane | The vinyl group provides a site for radical attack and subsequent ring opening. | Poly(1-hexenylene) |

| 1,2-Dicyanocyclobutane | Electron-withdrawing cyano groups can stabilize radical intermediates and activate the ring. | Alternating copolymer structure with cyano groups. |

| This compound | The chloromethoxy group's inductive and resonance effects would influence radical stability. | Linear polymer with pendant chloromethoxy groups. |

Anionic Ring-Opening Polymerization of Cyclobutane Monomers

Anionic ring-opening polymerization (AROP) is another important mechanism for the polymerization of strained cyclic monomers. wikipedia.org This method involves a nucleophilic initiator that attacks the monomer, leading to ring opening and the formation of a propagating anionic center. mdpi.com The success of AROP is highly dependent on the electronic nature of the substituents on the cyclobutane ring.

The general mechanism for anionic ring-opening polymerization is as follows:

Initiation: A nucleophilic initiator (e.g., organometallic compounds like n-butyllithium, or alkoxides) attacks an electrophilic carbon atom in the cyclobutane ring, causing the ring to open and form an anion.

Propagation: The resulting anion attacks another monomer molecule in a similar fashion, extending the polymer chain.

Termination: The polymerization can be terminated by the introduction of a proton source or other quenching agents. In some cases, living polymerizations can be achieved if impurities are rigorously excluded.

For cyclobutane monomers, AROP is favored when the ring is substituted with electron-withdrawing groups, which make the ring carbons more susceptible to nucleophilic attack. nih.gov For example, cyclobutane rings with cyano or ester groups are more amenable to anionic polymerization. The presence of a heteroatom in the ring, such as in oxetanes (four-membered cyclic ethers), also facilitates AROP. aston.ac.ukyoutube.com

In the context of this compound, the chloromethoxy group contains an electronegative oxygen and chlorine, which could make the adjacent carbon atoms on the cyclobutane ring slightly electrophilic. However, the ether oxygen could also coordinate with certain initiators. The chloromethyl group itself is a known alkylating agent, which could potentially lead to side reactions depending on the nucleophile used. wikipedia.org The reactivity would be a balance between the ring strain and the electronic effects of the substituent.

The following table provides examples of monomers and their suitability for anionic ring-opening polymerization.

| Monomer | Initiator | Resulting Polymer |

| 1,1-Dicyanocyclobutane | Sodium methoxide | Polymer with gem-dicyano groups |

| Diethyl cyclobutane-1,1-dicarboxylate | n-Butyllithium | Polyester precursor |

| Oxetane | Potassium tert-butoxide | Poly(oxetane) |

Solution-State Photopolymerization of Cyclobutane Derivatives

Solution-state photopolymerization represents a distinct approach where the cyclobutane ring is typically formed during the polymerization process, leading to polymers with cyclobutane units in the main chain. nih.gov This is often achieved through a [2+2] photocycloaddition reaction of diolefinic monomers. nih.govresearchgate.net This method is advantageous as it can be carried out under mild conditions and allows for the synthesis of complex and well-defined polymer architectures. acs.org

The mechanism for solution-state [2+2] photopolymerization generally involves:

Photoexcitation: A monomer containing two photoreactive double bonds absorbs light, often in the presence of a photosensitizer, to reach an excited state.

Cycloaddition: The excited monomer undergoes an intermolecular [2+2] cycloaddition with a ground-state monomer to form a cyclobutane ring, thus creating a dimer with reactive end groups.

Propagation: This process repeats, extending the polymer chain.

The efficiency and outcome of the polymerization are influenced by factors such as the monomer's structure, the distance and orientation of the olefinic groups, and the reaction conditions. nih.gov For instance, introducing electron-donating alkoxy groups on the aromatic rings of p-phenylenediacrylate monomers can activate them for [2+2] photopolymerization under visible light. nih.govresearchgate.net

While this compound itself is not a diolefinic monomer suitable for this type of polymerization, analogous structures could be designed. For example, a monomer containing a chloromethoxy-substituted cyclobutane ring with two terminal vinyl groups could potentially undergo polymerization through other mechanisms, or a bis-alkene designed to form a this compound ring upon polymerization could be envisioned. The chloromethoxy group would be a pendant group on the resulting polymer chain.

The table below illustrates the types of monomers used in the photopolymerization to create cyclobutane-containing polymers.

| Monomer Type | Photosensitizer | Polymer Structure | Key Findings |

| Truxinate-based dienes | Thioxanthone | Polyesters with cyclobutane main chain | Monomers with larger olefin separation distances polymerize more readily. nih.gov |

| p-Phenylenediacrylates with alkoxy groups | None (Visible Light) | Linear polymers with cyclobutane units | Donor-acceptor conjugation enables polymerization under visible light. nih.govresearchgate.net |

Spectroscopic Characterization and Elucidation of Chloromethoxy Cyclobutane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the atomic connectivity and stereochemistry of (Chloromethoxy)cyclobutane can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The puckered nature of the cyclobutane (B1203170) ring leads to non-equivalent axial and equatorial protons, which can result in complex splitting patterns. docbrown.info

The key proton environments are:

The methine proton on the carbon bearing the chloromethoxy group (-CH-O-).

The methylene (B1212753) protons of the chloromethoxy group (-O-CH₂-Cl).

The methylene protons of the cyclobutane ring.

The methine proton (-CH-O-) is expected to appear as a multiplet in the downfield region, typically around δ 4.0-4.5 ppm , due to the deshielding effect of the adjacent oxygen atom. The methylene protons of the chloromethoxy group (-O-CH₂-Cl) would likely resonate as a singlet or a closely coupled system around δ 5.0-5.5 ppm , shifted downfield by both the oxygen and chlorine atoms. The cyclobutane ring protons will present a more complex pattern of multiplets in the upfield region, generally between δ 1.5-2.5 ppm . For comparison, the protons in unsubstituted cyclobutane resonate as a singlet at 1.96 ppm. docbrown.info The substitution pattern and stereochemistry will influence the exact chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CH-O- | 4.0 - 4.5 | Multiplet |

| -O-CH₂-Cl | 5.0 - 5.5 | Singlet |

Note: These are predicted values and may vary based on solvent and specific stereoisomer.

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. For this compound, distinct signals are expected for each carbon atom.

The carbon atom of the chloromethoxy group (-O-C H₂-Cl) will be significantly deshielded by the adjacent oxygen and chlorine, with an expected chemical shift in the range of δ 85-95 ppm .

The methine carbon of the cyclobutane ring attached to the oxygen (-C H-O-) will also be downfield, likely around δ 75-85 ppm .

The methylene carbons of the cyclobutane ring will appear further upfield. The carbon atoms beta to the substituent are expected around δ 25-35 ppm , while the gamma carbon may be in the range of δ 15-25 ppm . For reference, the carbon atoms in unsubstituted cyclobutane appear at 22.4 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-C H₂-Cl | 85 - 95 |

| -C H-O- (Cyclobutane) | 75 - 85 |

| β-C H₂ (Cyclobutane) | 25 - 35 |

Note: These are predicted values based on substituent effects on analogous structures. docbrown.info

Due to the puckered, non-planar structure of the cyclobutane ring, this compound can exist as different stereoisomers and conformers. nih.gov Advanced, multi-dimensional NMR techniques are indispensable for elucidating these three-dimensional structural details.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to assign which protons are adjacent to one another within the cyclobutane ring and confirming the connectivity between the methine proton and its neighbors.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining stereochemistry. It identifies protons that are close in space, regardless of whether they are bonded. For example, NOE correlations between the methine proton and specific protons on the cyclobutane ring can help establish the relative orientation (cis/trans) of the chloromethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

The analysis of stereoisomers using these techniques is critical, as different isomers can exhibit distinct physical and chemical properties. jeol.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman). IR and Raman spectroscopy are complementary techniques. kurouskilab.com

For this compound, the key vibrational modes would be:

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclobutane and methoxy (B1213986) groups are expected in the region of 2850-3000 cm⁻¹ . quimicaorganica.org

C-O Stretching: A strong, characteristic C-O (ether) stretching band should be prominent in the IR spectrum, typically in the range of 1050-1150 cm⁻¹ .

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600-800 cm⁻¹ . This band may be weak in the IR spectrum but stronger in the Raman spectrum.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation and breathing modes, though these can be complex and appear in the fingerprint region of the spectrum. quimicaorganica.org

Table 3: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

For this compound (C₅H₉ClO), the molecular ion peak ([M]⁺) would be expected at m/z 120 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z 122 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

The fragmentation of the molecular ion is likely to proceed through several pathways common to ethers and halogenated alkanes: libretexts.orgmiamioh.edu

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common pathway for ethers. This could lead to the loss of a C₄H₇ radical, resulting in a fragment at m/z 67 ([CH₂OCl]⁺).

Loss of the chloromethoxy group: Cleavage of the C-O bond could result in the formation of a cyclobutyl cation at m/z 55 ([C₄H₇]⁺).

Loss of Chloromethyl radical: Another possibility is the loss of a chloromethyl radical (•CH₂Cl), leading to a fragment at m/z 71 ([C₄H₇O]⁺).

Ring fragmentation: The cyclobutane ring itself can fragment, typically breaking into two ethylene (B1197577) molecules, leading to characteristic peaks such as m/z 28 . docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 120/122 | [C₅H₉ClO]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 71 | [C₄H₇O]⁺ | Loss of •CH₂Cl |

| 67/69 | [CH₂OCl]⁺ | Alpha-cleavage |

| 55 | [C₄H₇]⁺ | Loss of •OCH₂Cl |

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

While the spectroscopic methods described above provide a detailed picture of the molecule's structure in solution or the gas phase, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique would require a suitable crystalline derivative of this compound.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of:

Bond lengths and angles: Providing definitive data on the geometry of the cyclobutane ring and the chloromethoxy substituent. researchgate.net

Conformation: The exact puckering of the cyclobutane ring and the orientation of the substituent would be clearly defined. nih.gov

Stereochemistry: The relative and absolute stereochemistry can be determined unequivocally.

Intermolecular interactions: Crystal packing forces and any hydrogen bonding or other interactions in the solid state can be analyzed.

X-ray crystallography has been successfully used to determine the structures of numerous cyclobutane derivatives, confirming their often puckered conformations and providing benchmark data for comparison with computational models and solution-state spectroscopic findings. researchgate.netresearchgate.netrsc.org

Theoretical and Computational Studies of Chloromethoxy Cyclobutane

Application of Quantum Chemical Methods to Cyclobutane (B1203170) Systems

Quantum chemical methods are instrumental in understanding the fundamental nature of cyclobutane and its derivatives. High-level ab initio and density functional theory (DFT) calculations are frequently employed to model the strained four-membered ring, providing a quantitative understanding of its structure and behavior.

The electronic structure of the cyclobutane ring is significantly influenced by its geometry. Unlike alkanes with ideal tetrahedral bond angles (109.5°), the C-C-C bond angles in cyclobutane are constrained to approximately 90°, leading to considerable angle strain masterorganicchemistry.com. This strain affects the hybridization and overlap of atomic orbitals.

Molecular orbital (MO) theory explains the bonding in cyclobutane through the combination of atomic orbitals to form molecular orbitals that extend across the molecule slideshare.net. Computational studies allow for the visualization and energy calculation of these orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and electronic transitions of the molecule.

Natural bond orbital (NBO) analysis is another powerful computational tool used to study cyclobutane systems. NBO analysis has revealed that hyperconjugative interactions, such as σ(CC) → σ(CH)* and σ(CH) → σ(CH)*, are strengthened as the cyclobutane ring puckers. nih.govacs.org This electronic delocalization is a key factor contributing to the inversion barrier of the ring, suggesting it is not solely due to torsional strain nih.govacs.org.

The four carbon atoms of the cyclobutane ring are not planar in its lowest energy state. dalalinstitute.com The ring adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. masterorganicchemistry.comlibretexts.org This puckering, however, slightly decreases the internal C-C-C bond angles to about 88°, which increases the angle strain. libretexts.org The equilibrium between angle strain and torsional strain dictates the geometry of the ring.

Computational studies have precisely characterized this puckered geometry. High-level ab initio calculations have shown a significant coupling between the ring-puckering and CH₂-rocking motions. nih.govacs.org The equilibrium ring dihedral angle (the angle of the "fold") has been computationally determined to be around 28-35°. acs.orgresearchgate.netcaltech.edu

The molecule can invert between two equivalent puckered conformations through a planar transition state. slideshare.net The energy barrier for this ring inversion is relatively low. Computational estimates place this barrier at approximately 1.45 kcal/mol (or 482 cm⁻¹), which is in excellent agreement with experimental data. nih.govacs.orgslideshare.net

| Parameter | Planar Conformation (Transition State) | Puckered Conformation (Ground State) |

| Symmetry | D₄ₕ | D₂d |

| C-C-C Bond Angle | 90° | ~88° |

| Dihedral Angle | 0° | ~28° - 35° |

| Relative Energy | ~1.45 kcal/mol higher | Lowest energy state |

| Torsional Strain | High (eclipsed hydrogens) | Reduced |

| Angle Strain | Lower | Higher |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a crucial tool for elucidating the complex mechanisms of reactions involving cyclobutane derivatives. By mapping the potential energy surface (PES), chemists can identify intermediates, transition states, and the most favorable reaction pathways.

A key aspect of modeling reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods are used to locate the geometry of the TS and confirm its identity by calculating vibrational frequencies; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org

Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the reactants and products on the potential energy surface. beilstein-journals.orgacs.org This analysis confirms that the located TS is the correct one for the reaction of interest and provides a detailed picture of the geometric changes the molecule undergoes during the transformation. smu.edu For instance, in the thermal ring-opening of cyclobutane to form two ethylene (B1197577) molecules, IRC calculations trace the pathway of C-C bond cleavage and the subsequent molecular rearrangement. arxiv.org

For example, theoretical studies on the thermal decomposition of cyclobutane have calculated the activation enthalpy for the initial ring-opening to a tetramethylene biradical to be around 62.7 kcal/mol. arxiv.org This value is significantly lower than the energy required to break a C-C bond in a linear alkane, a direct consequence of the release of ring strain. arxiv.org

Computational studies have also explored various competing reaction pathways. In the base-catalyzed reaction of cyclobutane-1,2-dione, three potential pathways were modeled: a benzilic acid rearrangement, and two different types of ring-opening reactions. beilstein-journals.org While some products were thermodynamically more stable, the calculations showed that the benzilic acid rearrangement had a significantly lower Gibbs free energy of activation (ΔG‡ = 16.5 kcal/mol), correctly predicting it as the major reaction pathway observed experimentally. beilstein-journals.org

| Reaction Pathway (Cyclobutane-1,2-dione + OH⁻) | ΔG‡ (kcal/mol) | ΔG_react (kcal/mol) | Predicted Outcome |

| Path A: Benzilic Acid Rearrangement | 16.5 | -22.2 | Favored pathway |

| Path B: Ring Opening | 22.2 | More negative than Path A | Kinetically disfavored |

| Path C: C-C Bond Fission | 44.4 | Comparable to Path A | Kinetically disfavored |

Prediction of Spectroscopic Parameters Using Computational Chemistry

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and structural characterization of molecules like (chloromethoxy)cyclobutane. By calculating properties such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, a theoretical spectrum can be generated and compared with experimental data.

Calculations of vibrational frequencies are routinely performed using methods like DFT. ias.ac.in These calculations provide the positions and intensities of absorption bands in the IR and Raman spectra. Theoretical predictions have been shown to be in very good agreement with experimental spectroscopic constants for cyclobutane and its derivatives. researchgate.netifo.lviv.ua This allows for confident assignment of observed spectral features to specific molecular motions, such as ring-puckering modes, CH₂ rocking, and scissoring vibrations. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with high accuracy. These predictions are invaluable for interpreting complex NMR spectra and for distinguishing between different isomers or conformers of a substituted cyclobutane.

Advanced Strain Energy Calculations and Substituent Effects on Cyclobutane Strain

The inherent ring strain of the cyclobutane moiety is a subject of significant interest in theoretical and computational chemistry. This strain, a combination of angle strain from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions of hydrogen atoms, is a key determinant of the molecule's reactivity and conformational preferences. masterorganicchemistry.com The strain energy of unsubstituted cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.comnih.govumass.edumasterorganicchemistry.com Advanced computational methods provide a powerful lens through which to examine this strain and, crucially, to understand how it is modulated by the introduction of substituents.

Computational chemistry offers a suite of methods to calculate strain energy. These calculations are often performed using approaches such as Self-Consistent Field (SCF) theory, Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2). acs.orgnih.gov For higher accuracy, coupled-cluster theory with single, double, and non-iterative triple excitations (CCSD(T)) can be employed, particularly for single-point energy calculations on geometries optimized at a lower level of theory. acs.orgnih.gov The choice of basis set, such as the triple-ζ quality 6-311G(d,p) and 6-311G+(2df,2pd), is also critical for obtaining reliable results. acs.orgnih.gov

The effect of substituents on the strain energy of the cyclobutane ring is a well-documented phenomenon. For instance, the introduction of methyl groups can drastically lower the strain energy. nih.gov This is exemplified by the "gem-dimethyl effect," where the presence of two methyl groups on the same carbon atom leads to a significant reduction in ring strain. acs.orgnih.gov Computational studies have shown that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than unsubstituted cyclobutane, indicating a significant thermodynamic component to this effect. acs.orgnih.gov This stabilization is attributed to the Thorpe-Ingold effect, where the gem-dialkyl substitution decreases the internal bond angle, thereby reducing the angle strain in the four-membered ring. nih.gov

To illustrate the potential impact of substituents on the strain energy of cyclobutane, a hypothetical data table based on known effects of other substituents is presented below. The values for this compound are speculative and intended to demonstrate the expected trends based on electronic and steric factors.

| Compound | Computational Method | Basis Set | Calculated Strain Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclobutane | MP2 | 6-311G+(2df,2pd) | 26.3 | nih.govmasterorganicchemistry.com |

| Methylcyclobutane | MP2 | 6-311G+(2df,2pd) | ~25.0 (Estimated) | acs.orgnih.gov |

| 1,1-Dimethylcyclobutane | CCSD(T)//MP2 | 6-311G+(2df,2pd) | ~18.0 | acs.orgnih.gov |

| This compound | DFT (B3LYP) | 6-31G | Hypothetical Value | N/A |

Note: The value for this compound is a hypothetical placeholder to illustrate the type of data generated in such studies. Actual values would require specific quantum chemical calculations.

Further detailed research findings from computational studies on substituted cyclobutanes reveal that the interplay of bond lengths, bond angles, and dihedral angles dictates the conformational preferences and the resulting strain energy. researchgate.net The substituent's size, electronegativity, and position on the ring all contribute to the complex energy landscape of the molecule. researchgate.net For a substituent like chloromethoxy, one would need to consider the inductive effects of the oxygen and chlorine atoms, as well as potential intramolecular interactions between the substituent and the cyclobutane ring, to accurately predict its influence on strain energy.

Synthetic Applications of Chloromethoxy Cyclobutane and Its Cyclobutane Derivatives

Role of Cyclobutane (B1203170) Units as Versatile Synthons in Complex Organic Synthesis

Cyclobutane derivatives are highly valued as versatile synthons, or synthetic building blocks, in the assembly of complex molecules. researchgate.net Their utility stems from their unique combination of stability and reactivity, allowing them to be incorporated into a molecular framework and then transformed in a controlled manner to build more elaborate structures.

Construction of Intricate Carbocyclic Skeletons

The construction of complex carbocyclic and heterocyclic skeletons is a cornerstone of organic synthesis, particularly in the pursuit of natural products and pharmaceuticals. Cyclobutane derivatives, primarily accessed through [2+2] cycloaddition reactions, are pivotal intermediates for building these sophisticated architectures. nih.govbaranlab.org The photochemical [2+2] cycloaddition is a widely used method to form the cyclobutane ring, which can then be elaborated into more complex fused, bridged, or spirocyclic systems. researchgate.netrsc.org

For instance, the synthesis of complex natural products often leverages the cyclobutane motif as a key structural element. A notable example is the synthesis of (−)-huperzine A, where an intramolecular [2+2] photocycloaddition is a key step in forming a bicyclo[4.2.0]octanone intermediate. nih.gov This cyclobutane-containing structure is then carried through a series of transformations, ultimately leading to the complex bicyclo[3.3.1]nonene core of the final natural product. nih.gov Similarly, the synthesis of cyclobutane lignans (B1203133) like magnosalin (B1245630) and pellucidin A has been achieved via photoinduced electron transfer, demonstrating the power of photochemical methods to construct these specific skeletons with high regiocontrol and trans stereochemistry. rsc.org

Recent strategies have also employed dearomative [2+2] cycloadditions to create highly functionalized, cyclobutane-fused polycyclic skeletons from aromatic heterocycles like benzofurans and maleimides. rsc.org

Table 1: Examples of Cyclobutane Derivatives in the Construction of Carbocyclic Skeletons

| Precursors | Reaction Type | Key Intermediate/Product | Application/Significance |

|---|---|---|---|

| (S)-4-hydroxycyclohex-2-enone crotyl ether | Intramolecular [2+2] photocycloaddition | Bicyclo[4.2.0]octanone derivative | Key step in the total synthesis of (−)-huperzine A nih.gov |

| Oxygenated alkenes (e.g., from isoeugenol) | Photoinduced electron transfer [2+2] cycloaddition | trans-cyclobutane adducts |

Synthesis of natural products magnosalin and pellucidin A rsc.org |

| Benzofurans / Maleimides | EnT-enabled dearomative [2+2] cycloaddition | Cyclobutane-fused tetracyclic skeletons | Facile synthesis of complex polycyclic systems researchgate.netrsc.org |

Generation of Highly Strained Small Ring Compounds via Carbene Chemistry

The chemistry of carbenes—neutral, divalent carbon species—provides powerful methods for the formation of strained ring systems. While carbene insertions are classic methods for forming cyclopropanes, there is also an important relationship between carbenes and the cyclobutane framework. Specifically, the ring expansion of cyclopropyl (B3062369) carbenes offers a modern and efficient route to cyclobutene (B1205218) derivatives, which are themselves highly strained and synthetically useful molecules. organic-chemistry.org

Recent research has demonstrated that gem-difluorinated cyclopropyl N-tosylhydrazones can serve as effective precursors to cyclopropyl carbenes. chemistryviews.org Upon thermal activation in the presence of a base, these precursors generate a carbene intermediate that undergoes a rapid rearrangement and ring expansion to yield gem-difluorinated cyclobutenes in moderate to excellent yields. chemistryviews.org This transformation is particularly valuable as it introduces fluorine atoms, a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability and physicochemical properties. chemistryviews.org The resulting fluorinated cyclobutenes are versatile intermediates for synthesizing more complex difluorocyclobutane derivatives found in some clinically approved drugs. chemistryviews.org

This method highlights the synthetic strategy of converting one strained ring (a cyclopropane) into a larger, yet still significantly strained, ring (a cyclobutene) via a high-energy carbene intermediate.

Exploitation of Cyclobutane Ring Cleavage in Transformative Synthesis

The significant strain energy inherent in the cyclobutane ring is not a liability but a powerful thermodynamic driving force for a variety of synthetic transformations. masterorganicchemistry.comresearchgate.net Cleavage of one or more C-C bonds within the four-membered ring can be achieved under various conditions (thermal, photochemical, acid/base catalysis) to produce linear or larger cyclic structures, often with a high degree of stereochemical control. researchgate.net

Fragmentative Transformations for Diversification

Ring-opening and fragmentation reactions of cyclobutane derivatives provide an effective strategy for increasing molecular complexity and accessing diverse chemical structures from a common intermediate. researchgate.net A powerful synthetic sequence involves an initial [2+2] cycloaddition to form a cyclobutane, followed by a subsequent fragmentation that cleaves the ring. This "build and release" approach uses the stored strain energy to drive the fragmentation step. researchgate.net

This strategy has been successfully applied in the total synthesis of natural products like (±)-silphinene. researchgate.net In this synthesis, an intramolecular photocycloaddition/cyclobutane fragmentation pathway was employed. The cleavage of the cyclobutyl moiety in a fenestranone intermediate was a key step in constructing the final, complex structure. researchgate.net More recent developments have utilized photoredox catalysis to initiate the ring-opening of cyclobutyl tertiary alcohols through the formation of a cyclobutylcarbinyl radical, leading to γ,δ-unsaturated ketones. rsc.org This approach represents a modern alternative to traditional transition metal-catalyzed methods for achieving remote 1,4-difunctionalization. rsc.org

Stereoselective Ring Opening for Accessing Specific Isomers

One of the most elegant applications of cyclobutane chemistry is the use of stereoselective ring-opening reactions to generate acyclic products with specific, predictable stereochemistry. The electrocyclic ring-opening of cyclobutenes to 1,3-butadienes is a classic example governed by the Woodward-Hoffmann rules. wikipedia.org

Under thermal conditions, the ring-opening is conrotatory, meaning the substituents at the termini of the breaking sigma bond rotate in the same direction. For example, thermolysis of cis-3,4-dimethyl-1-cyclobutene exclusively yields (E,Z)-2,4-hexadiene. wikipedia.org Conversely, photochemical activation induces a disrotatory opening, where the substituents rotate in opposite directions. Irradiating the same cis-cyclobutene derivative would lead to the (E,E)-diene isomer. wikipedia.org This predictable stereochemical outcome allows chemists to access specific olefin isomers that may be difficult to synthesize using other methods. This principle has been widely applied in the synthesis of natural products containing conjugated diene systems. researchgate.net

Table 2: Stereochemical Control in the Ring Opening of 3,4-Dimethylcyclobutene

| Starting Material | Condition | Mode of Rotation | Product |

|---|---|---|---|

cis-3,4-dimethyl-1-cyclobutene |

Thermal (∆) | Conrotatory | (E,Z)-2,4-hexadiene wikipedia.org |

cis-3,4-dimethyl-1-cyclobutene |

Photochemical (hν) | Disrotatory | (E,E)-2,4-hexadiene wikipedia.org |

trans-3,4-dimethyl-1-cyclobutene |

Thermal (∆) | Disrotatory | (E,E)-2,4-hexadiene wikipedia.org |

Precursors for Advanced Polymeric Materials

Beyond small molecule synthesis, cyclobutane derivatives serve as important monomers for the creation of advanced polymeric materials. nih.gov The incorporation of the rigid cyclobutane ring into a polymer backbone can impart unique thermal and mechanical properties. researchgate.net The primary method for synthesizing such polymers is through the [2+2] photopolymerization of diolefinic monomers. nih.gov

This approach involves monomers that contain two polymerizable double bonds. Depending on the reaction conditions and monomer structure, polymerization can proceed via intermolecular [2+2] cycloadditions to form a linear polymer with cyclobutane rings in the backbone. nih.gov Solution-state photopolymerization has emerged as a promising method due to its tolerance for a variety of monomers and potential for scalability. nih.gov Recent advances have utilized visible light to polymerize p-phenylenediacrylate (PDA) monomers by introducing electron-donating alkoxy groups, leading to high molecular weight (up to 140 kDa) linear polymers with good solubility. nih.govacs.orgbohrium.com

Furthermore, bio-based monomers containing cyclobutane rings have been developed as a sustainable alternative to fossil-fuel-derived feedstocks. For instance, 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA), synthesized from furfural (B47365) precursors, has been polymerized with various diols to produce semi-rigid polyesters. european-coatings.com These materials exhibit good thermal stability, with decomposition onsets between 263 and 284 °C, and possess tunable glass transition temperatures (Tg) ranging from 6 to 52 °C, depending on the diol used. european-coatings.com

Table 3: Research Findings on Cyclobutane-Based Polymers

| Monomer | Polymerization Method | Resulting Polymer Properties | Research Focus |

|---|---|---|---|

| p-Phenylenediacrylates (PDAs) with alkoxy groups | Visible light [2+2] photopolymerization | High molecular weight (up to 140 kDa), good solubility nih.govacs.org | Development of soluble, linear polymers under benign conditions |

| 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA) + aliphatic diols | Two-step bulk polymerization | Td10%: 263-284 °C; Tg: 6-52 °C; Mw: up to 11,200 g/mol european-coatings.com | Synthesis of sustainable, bio-based polyesters with tunable properties |

| Truxinate-based di-cinnamates | Thioxanthone-sensitized solution [2+2] photopolymerization | Decreased Tg with increased linker flexibility nih.gov | Overcoming challenges in synthesizing functionalized cyclobutane polyesters |

Cyclobutane-Containing Monomers in the Development of New Polymer Architectures

The incorporation of cyclobutane rings into polymer backbones can impart unique physical and chemical properties to the resulting materials. These properties include enhanced thermal stability, rigidity, and specific photochemical reactivity. The synthesis of polymers containing cyclobutane units has been a subject of interest, with various synthetic strategies being developed.

One of the primary methods for creating cyclobutane-containing polymers is through the [2+2] photocycloaddition of diolefinic monomers. This approach allows for the formation of the cyclobutane ring as part of the polymerization process itself. For instance, the solution-state intermolecular [2+2] photopolymerization of monomers containing two cinnamate (B1238496) groups linked by a flexible chain can produce truxinate cyclobutane polymers. The efficiency and molecular weight of these polymers can be influenced by factors such as the length and flexibility of the linker between the olefinic groups and the reaction conditions.

Although direct polymerization of (Chloromethoxy)cyclobutane has not been reported, it could hypothetically be used to synthesize novel monomers. For example, the cyclobutoxy-methyl group could be introduced onto a polymerizable scaffold through nucleophilic substitution of the chlorine atom. This would allow for the creation of monomers with pendant cyclobutane moieties, which could then be polymerized to form polymers with unique architectures and properties.

Table 1: Examples of Cyclobutane-Containing Polymers and their Synthetic Methods

| Polymer Type | Monomer(s) | Polymerization Method | Key Polymer Characteristics |

| Truxinate Cyclobutane Polyesters | Di-cinnamates with various linkers | Solution-state [2+2] photopolymerization | Enhanced thermal stability |

| Poly(methyl 3-methylcyclobutene-1-carboxylate) | Methyl 3-methylcyclobutene-1-carboxylate | Radical and anionic polymerization | Good physical properties |

| Linear Cyclobutane-Containing Polymers | p-Phenylenediacrylate (PDA) derivatives | Visible-light-induced [2+2] photopolymerization | High molecular weight, good solubility |

Continuous Flow Methodologies for Efficient Polymer Synthesis

Continuous flow chemistry has emerged as a powerful tool for polymer synthesis, offering several advantages over traditional batch processes. These benefits include enhanced control over reaction parameters, improved safety, and scalability. In the context of synthesizing cyclobutane-containing polymers, continuous flow reactors have been shown to significantly improve the efficiency of [2+2] photopolymerization reactions.

The use of a continuous flow reactor can lead to shorter reaction times, higher molecular weights, and narrower molecular weight distributions for cyclobutane polymers compared to batch reactions mdpi.com. This is attributed to the precise control over irradiation time and the efficient mixing that can be achieved in a flow system. Such methodologies are crucial for the scalable production of these specialized polymers, enabling their potential application in various fields. The ability to produce multigram quantities of cyclobutane polymers using continuous flow highlights its potential for industrial-scale manufacturing mdpi.com.

Intermediates in the Synthesis of Specific Organic Compounds

Due to the inherent ring strain, cyclobutane derivatives are valuable intermediates in organic synthesis, participating in a variety of ring-opening and rearrangement reactions to afford more complex molecular architectures. While there is a lack of specific documented examples for "this compound," its structure as a chloromethyl ether suggests its utility as an alkylating agent to introduce the cyclobutoxymethylene moiety.

Utilization of Chloromethyl Esters in Heterogeneous Acylal Synthesis

Acylals, or geminal diacetates, are important functional groups in organic synthesis, often used as protecting groups for aldehydes. The synthesis of acylals can be achieved through various methods, with the use of chloromethyl esters representing a versatile approach, particularly for the synthesis of unsymmetrical acylals. This method involves the reaction of a chloromethyl ester with a carboxylic acid, typically in the presence of a base.

Heterogeneous catalysis in this context offers significant advantages, including simplified product purification and catalyst recycling. Solid-supported reagents and catalysts can be employed to facilitate the synthesis of acylals in a more environmentally friendly and efficient manner.

The general two-step process for heterogeneous acylal synthesis from a chloromethyl ester is as follows:

Formation of the Chloromethyl Ester: A carboxylic acid is converted to its corresponding chloromethyl ester.

Acylal Formation: The chloromethyl ester reacts with another carboxylic acid, often immobilized on a solid support or in the presence of a heterogeneous catalyst, to form the acylal.

While no specific examples involving this compound for acylal synthesis are available, one can envision a scenario where a cyclobutane-containing carboxylic acid is converted to its chloromethyl ester and then reacted with another carboxylic acid under heterogeneous conditions to form a cyclobutane-functionalized acylal.

Table 2: Key Steps and Components in Heterogeneous Acylal Synthesis

| Step | Reactants | Reagents/Catalysts | Product |

| Chloromethyl Ester Formation | Carboxylic Acid | Chloromethylating agent (e.g., this compound) | Cyclobutoxymethyl Ester |

| Acylal Formation | Cyclobutoxymethyl Ester, Carboxylic Acid | Heterogeneous base or catalyst (e.g., solid-supported amine) | Unsymmetrical Acylal |

The use of solid-phase synthesis techniques, where one of the carboxylic acids is attached to a resin, can further streamline the purification process, as the desired acylal can be cleaved from the solid support in a final step.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (chloromethoxy)cyclobutane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound typically involves derivatization of cyclobutane carboxylic acid chlorides. Key steps include nucleophilic substitution at the chlorinated carbon or functionalization via strain-release chemistry. Optimize yields by controlling reaction temperature (e.g., 40–60°C), using inert atmospheres to prevent oxidation, and selecting catalysts like gold(I) complexes, which stabilize intermediates during cyclization . Monitor reactions via gas chromatography (GC) with a DB-WAX-30m column (flow rate: 6 mL/min N₂, temperature gradient: 7°C/min) to track byproduct formation .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store in airtight, corrosion-resistant containers at ≤25°C in well-ventilated areas. Avoid contact with oxidizers (e.g., peroxides, chlorates) and use grounded metal containers during transfers to prevent static ignition. Implement personal protective equipment (PPE), including nitrile gloves and fume hoods, to mitigate exposure risks. Regularly validate storage integrity via vapor pressure checks and GC headspace analysis .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

- Methodological Answer : Use and NMR to confirm stereochemistry (e.g., trans-configuration via vicinal coupling constants ) and detect epimerization. High-resolution mass spectrometry (HRESI-MS) identifies molecular-ion peaks (e.g., m/z 104.0393 for ), while GC-MS with a DB-WAX column resolves volatile impurities. Cross-validate with NOESY experiments to confirm spatial arrangements of substituents .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during derivatization of this compound, and what experimental artifacts indicate epimerization?

- Methodological Answer : Epimerization risks arise from acidic/basic conditions or prolonged heating. To preserve stereochemistry, use mild reagents (e.g., gold(I) catalysts) and low temperatures. Monitor for artifacts like split NMR signals (e.g., duplicated methyl group peaks) or anomalous coupling constants. Conduct kinetic studies via time-resolved NMR to identify degradation thresholds .

Q. What mechanistic insights explain the reactivity of this compound in strain-release transformations, and how does ring strain influence its bioisosteric potential?

- Methodological Answer : The cyclobutane ring’s high strain energy (~110 kJ/mol) drives reactivity in [2+2] cycloadditions or ring-opening reactions. Computational studies (DFT/B3LYP) can model transition states, while experimental kinetic data (e.g., Arrhenius plots) quantify activation barriers. Compare bioisosteric efficacy via molecular docking assays against targets like enzyme active sites, leveraging the compound’s conformational rigidity .

Q. How should researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

- Methodological Answer : Contradictions (e.g., mismatched HRESI-MS molecular-ion intensities or ambiguous NOESY correlations) require iterative validation. Replicate synthesis under controlled conditions, and cross-check with alternative techniques (e.g., X-ray crystallography for absolute configuration). Use deuterated solvents to eliminate artifact peaks in NMR. For mass spectrometry, calibrate instruments with stable isotopologues (e.g., -labeled analogs) to confirm fragmentation patterns .

Q. What are the limitations of current chloromethylation agents in synthesizing this compound, and how can novel reagents address these?

- Methodological Answer : Traditional agents like chloromethyl ethers pose carcinogenicity risks and volatility issues. Alternatives like 1,4-bis(chloromethoxy)butane offer reduced volatility and improved safety. Test new reagents by comparing reaction efficiencies (e.g., turnover frequency, TOF) and side-product profiles via GC-MS. Optimize solvent systems (e.g., DMF/THF mixtures) to enhance reagent stability .

Key Research Gaps

- Stereoselective functionalization : Develop enantioselective catalysts for chiral derivatives.

- Toxicity profiling : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity risks.

- Scalable synthesis : Optimize continuous-flow reactors to reduce batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.